molecular formula C18H19N B14136863 9-Cyclohexyl-9H-carbazole

9-Cyclohexyl-9H-carbazole

Cat. No.: B14136863
M. Wt: 249.3 g/mol
InChI Key: YDJDXHYFXZPKQD-UHFFFAOYSA-N
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Description

9-Cyclohexyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexyl-9H-carbazole typically involves the cyclization of biphenyl amines. One common method is the palladium-catalyzed amination of 1,2-dihaloarenes with anilines, followed by intramolecular cyclization

Industrial Production Methods: Industrial production of carbazole derivatives often involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar. This method enables efficient one-pot synthesis under microwave irradiation, significantly reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions: 9-Cyclohexyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Cyclohexyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Cyclohexyl-9H-carbazole involves its interaction with various molecular targets and pathways. It can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers. Additionally, its structural properties allow it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

  • 9H-Carbazole
  • 9-Hexyl-9H-carbazole
  • 9-Octyl-9H-carbazole
  • 9-Phenyl-9H-carbazole

Comparison: 9-Cyclohexyl-9H-carbazole is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as in the design of materials with specific optoelectronic properties. Compared to other carbazole derivatives, it may offer improved stability and performance in certain contexts .

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

9-cyclohexylcarbazole

InChI

InChI=1S/C18H19N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14H,1-3,8-9H2

InChI Key

YDJDXHYFXZPKQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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